

# understanding the chemical structure of BC-1485

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## Compound of Interest

Compound Name: BC-1485

Cat. No.: B605971

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An In-Depth Technical Guide to the FIEL1 Inhibitor **BC-1485**

For Researchers, Scientists, and Drug Development Professionals

## Introduction to BC-1485

**BC-1485** is a small molecule inhibitor of the E3 ubiquitin ligase, Fibrosis-inducing E3 ligase 1 (FIEL1).[1] It has been identified as a promising therapeutic candidate for ameliorating fibrotic lung injury.[1] The primary mechanism of action of **BC-1485** is the protection of the SUMO-E3 ligase PIAS4 (Protein Inhibitor of Activated STAT 4) from ubiquitin-mediated degradation.[1]

## Chemical Structure and Properties

**BC-1485** is chemically known as N-(1-(Dimethylamino)-1-oxopropan-2-yl)-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonamido)benzamide. Its chemical properties are summarized in the table below.

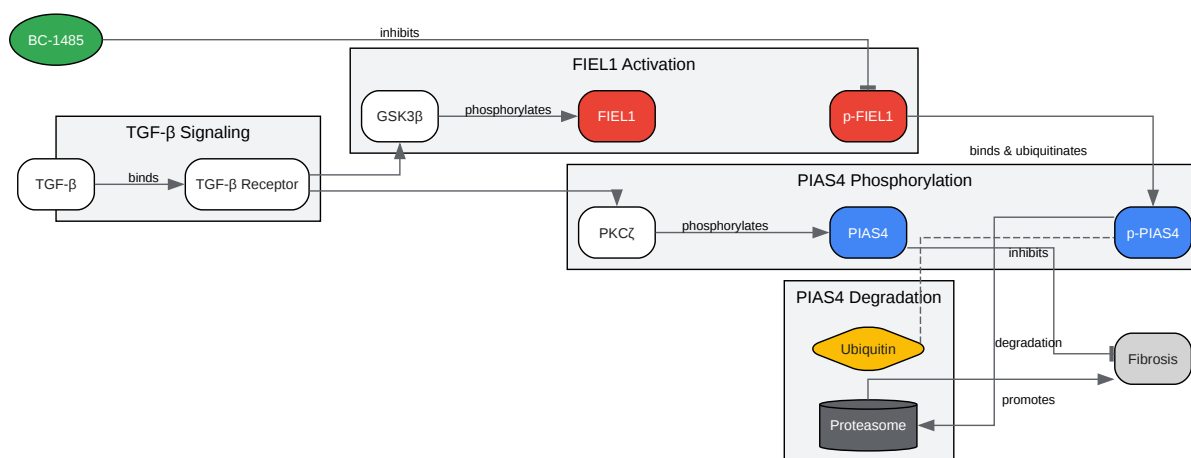
Property	Value
CAS Number	2035085-19-7
Molecular Formula	C <sub>21</sub> H <sub>24</sub> N <sub>6</sub> O <sub>5</sub> S
Molecular Weight	488.52 g/mol

Data sourced from chemical supplier databases.

The development of **BC-1485** was based on a backbone structure, BC-1480 (4-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid), which was identified through in silico screening for ligands that could fit into a cavity within the HECT domain of FIEL1.[1] **BC-1485** was synthesized by reacting alaninamide with BC-1480 and demonstrated over 100-fold greater activity in disrupting the FIEL1-PIAS4 interaction compared to its precursor.[1]

## The FIEL1-PIAS4 Signaling Pathway

FIEL1 is a recently identified protein isoform that potently stimulates the TGF- $\beta$  signaling pathway, a key driver of fibrosis.[1] It achieves this by targeting PIAS4 for ubiquitination and subsequent proteasomal degradation.[1] PIAS4 is a negative regulator of the TGF- $\beta$  pathway.[1] The interaction and subsequent degradation of PIAS4 by FIEL1 is a tightly regulated process involving a "double locking" mechanism that requires the phosphorylation of both proteins by PKC $\zeta$  and GSK3 $\beta$ , respectively.[1] **BC-1485** intervenes in this pathway by inhibiting FIEL1, thereby preventing PIAS4 degradation and dampening the pro-fibrotic TGF- $\beta$  signaling.



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Caption: The FIEL1-PIAS4 signaling pathway and the inhibitory action of **BC-1485**.

## In Vitro and In Vivo Efficacy of BC-1485

The efficacy of **BC-1485** has been demonstrated in both cellular and animal models of fibrosis.

### In Vitro Data

**BC-1485** has been shown to effectively disrupt the FIEL1-PIAS4 interaction, prevent PIAS4 ubiquitination, and increase PIAS4 protein levels in a dose-dependent manner in cell culture.<sup>[1]</sup> This leads to a reduction in the expression of the pro-fibrotic marker  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA) in human lung fibroblasts (MRC5 cells).<sup>[1]</sup>

Experiment	Cell Line	Outcome	Result
FIEL1-PIAS4 Interaction Assay	293T	Disruption of FIEL1-PIAS4 interaction	>100-fold more active than backbone (BC-1480) <sup>[1]</sup>
In Vitro Ubiquitination Assay	-	Inhibition of FIEL1-mediated PIAS4 ubiquitination	Potent activity observed <sup>[1]</sup>
PIAS4 Protein Levels	-	Increase in PIAS4 protein levels	Dose-dependent increase <sup>[1]</sup>
PIAS4 Protein Half-life	-	Stabilization of PIAS4	Extended half-life <sup>[1]</sup>
$\alpha$ -SMA Expression	MRC5	Reduction in $\alpha$ -SMA expression	Observed decrease <sup>[1]</sup>

### In Vivo Data

In a murine model of bleomycin-induced pulmonary fibrosis, administration of **BC-1485** resulted in a significant amelioration of fibrotic lung injury.<sup>[1]</sup> This was evidenced by a reduction in collagen deposition in the lungs.<sup>[1]</sup>

Animal Model	Treatment	Outcome	Result
Bleomycin-induced pulmonary fibrosis (mice)	BC-1485	Reduction in lung collagen levels	Significant decrease in fibrosis <sup>[1]</sup>

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **BC-1485**.

### In Vitro Ubiquitination Assay

This assay is performed to determine if a substrate protein is ubiquitinated by an E3 ligase.

Materials:

- Purified E1 activating enzyme
- Purified E2 conjugating enzyme
- Purified FIEL1 (E3 ligase)
- Purified PIAS4 (substrate)
- Ubiquitin
- ATP
- Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 2 mM DTT)
- SDS-PAGE gels and Western blotting reagents
- Antibodies against PIAS4 and ubiquitin

Procedure:

- Combine E1, E2, FIEL1, PIAS4, ubiquitin, and ATP in ubiquitination buffer.

- As a negative control, prepare a reaction mixture lacking one of the key components (e.g., E1, E3, or ATP).
- To test the inhibitory effect of **BC-1485**, add the compound at various concentrations to the reaction mixtures.
- Incubate the reactions at 37°C for 1-2 hours.
- Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
- Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
- Perform a Western blot using primary antibodies against PIAS4 to detect the ubiquitinated, higher molecular weight forms of the protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

## Protein Half-life Determination (Cycloheximide Chase Assay)

This assay is used to determine the stability of a protein within a cell.

Materials:

- Cultured cells (e.g., MRC5)
- Cycloheximide (CHX) solution (protein synthesis inhibitor)
- **BC-1485**
- Cell lysis buffer
- SDS-PAGE gels and Western blotting reagents
- Antibody against PIAS4
- Loading control antibody (e.g., anti-actin or anti-tubulin)

Procedure:

- Plate cells and allow them to adhere and grow to a suitable confluency.
- Treat the cells with **BC-1485** or a vehicle control for a predetermined amount of time.
- Add cycloheximide to the cell culture medium to inhibit new protein synthesis.
- Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).
- Lyse the cells and determine the protein concentration of the lysates.
- Resolve equal amounts of protein from each time point by SDS-PAGE and perform a Western blot.
- Probe the membrane with an antibody against PIAS4 and a loading control antibody.
- Quantify the band intensities for PIAS4 at each time point, normalize to the loading control, and plot the protein levels over time to determine the half-life.

## Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used in vivo model to study pulmonary fibrosis and evaluate potential therapeutics.

Materials:

- C57BL/6 mice
- Bleomycin sulfate
- Sterile saline
- **BC-1485** formulation for administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
- Anesthesia
- Equipment for intratracheal instillation

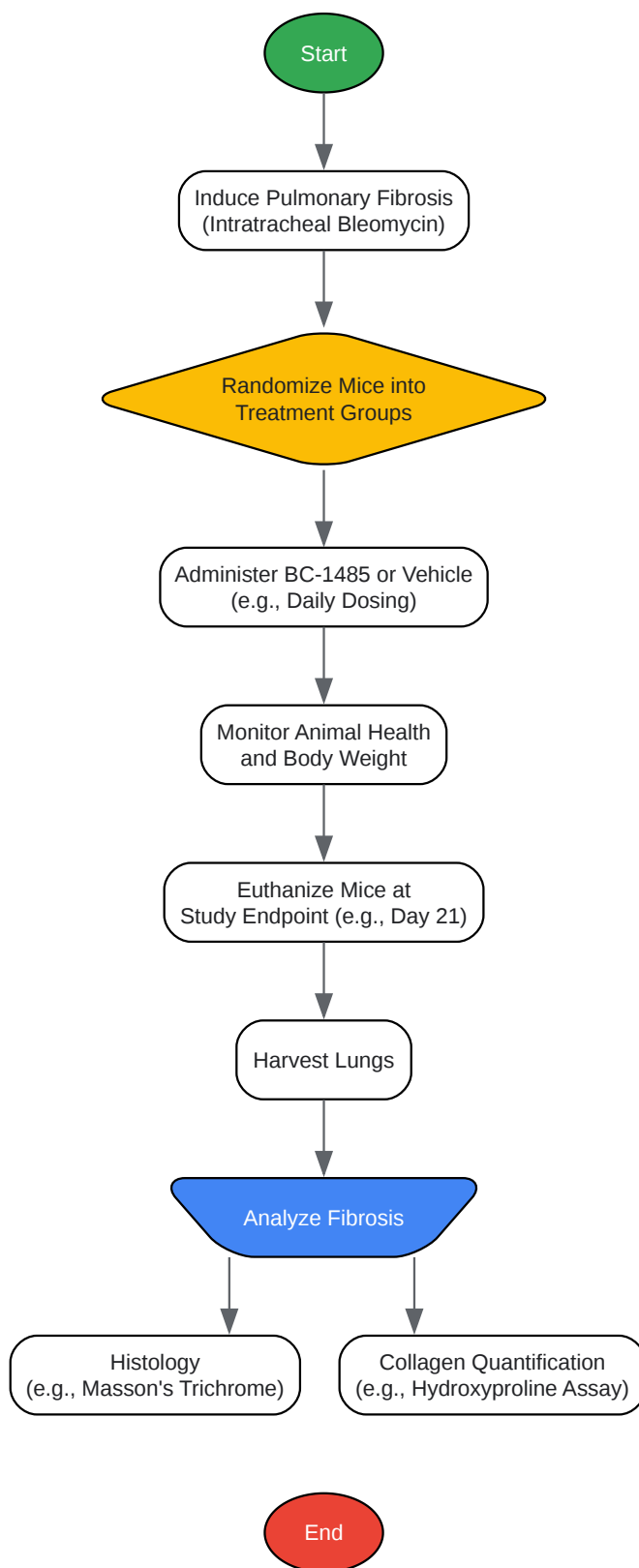
- Materials for tissue harvesting and analysis (e.g., histology, collagen quantification assays)

#### Procedure:

- Anesthetize the mice.
- Administer a single intratracheal dose of bleomycin to induce lung injury and fibrosis. Control animals receive sterile saline.
- Begin treatment with **BC-1485** or vehicle control at a specified time point after bleomycin administration (e.g., daily starting from day 7 post-bleomycin).
- Monitor the mice for signs of distress and record body weights.
- At the end of the study period (e.g., day 21 or 28), euthanize the mice.
- Harvest the lungs for analysis.
- Assess the extent of fibrosis through histological staining (e.g., Masson's trichrome or Picrosirius red) and quantify collagen content using a hydroxyproline assay or by quantifying the stained area.

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of **BC-1485**.



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Caption: A generalized workflow for in vivo testing of **BC-1485** in a bleomycin-induced fibrosis model.

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## References

- 1. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PMC [pmc.ncbi.nlm.nih.gov]
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